molecular formula C11H9ClF3NO4 B1299729 2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER CAS No. 477859-76-0

2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER

Cat. No.: B1299729
CAS No.: 477859-76-0
M. Wt: 311.64 g/mol
InChI Key: HITBMJZLAOGWTA-UHFFFAOYSA-N
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Description

2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER is a chemical compound with the molecular formula C₁₁H₉ClF₃NO₄. It is known for its unique structural properties, which include a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with dimethyl malonate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine substituents enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO4/c1-19-9(17)7(10(18)20-2)8-6(12)3-5(4-16-8)11(13,14)15/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITBMJZLAOGWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363414
Record name dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477859-76-0
Record name 1,3-Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477859-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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